Antibacterial Potency Comparison: LL-37 MIC₅₀ vs. SMAP-29 and BMAP-28 in Cystic Fibrosis Pathogens
LL-37 exhibits significantly lower antibacterial potency than bovine and ovine cathelicidins against clinically relevant Gram-negative pathogens. In a direct head-to-head comparative study of six cathelicidin-derived peptides against S. aureus, P. aeruginosa, and S. maltophilia strains from cystic fibrosis patients, SMAP-29, BMAP-28, and BMAP-27 demonstrated robust antibacterial activity with MIC₅₀ values of 4–8 μg/mL, in some cases exceeding tobramycin [1]. In contrast, LL-37, indolicidin, and Bac7(1-35) showed no significant antimicrobial activity, with MIC₅₀ values >32 μg/mL under identical broth microdilution conditions [1]. The active peptides also exhibited rapid bactericidal kinetics independent of bacterial species, unlike the slower action of tobramycin [1].
| Evidence Dimension | Antibacterial potency (MIC₅₀) |
|---|---|
| Target Compound Data | >32 μg/mL |
| Comparator Or Baseline | SMAP-29, BMAP-28, BMAP-27: 4–8 μg/mL |
| Quantified Difference | ≥4-fold higher MIC (≥4× less potent) |
| Conditions | Broth microdilution; clinical S. aureus, P. aeruginosa, and S. maltophilia isolates from cystic fibrosis patients |
Why This Matters
Investigators requiring potent direct bactericidal activity against Gram-negative pathogens should select SMAP-29 or BMAP-28 rather than LL-37, which is not functionally equivalent in this assay context.
- [1] Pompilio A, Scocchi M, Pomponio S, Guida F, Di Primio A, Fiscarelli E, et al. Antibacterial and anti-biofilm effects of cathelicidin peptides against pathogens isolated from cystic fibrosis patients. Peptides. 2011;32(9):1807-1814. View Source
